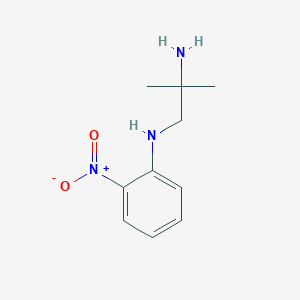
Oxo-pentafluorophenyl-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2-(pentafluorophenyl)acetic acid typically involves the reaction of pentafluorobenzene with glyoxylic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity .
Industrial Production Methods
On an industrial scale, the production of 2-oxo-2-(pentafluorophenyl)acetic acid may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced catalytic systems and automated reactors can further enhance the scalability of the synthesis, making it feasible for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-oxo-2-(pentafluorophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives .
Scientific Research Applications
2-oxo-2-(pentafluorophenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-oxo-2-(pentafluorophenyl)acetic acid involves its interaction with various molecular targets. The pentafluorophenyl group can enhance the compound’s binding affinity to specific enzymes or receptors, influencing biological pathways. The oxoacetic acid moiety can participate in hydrogen bonding and other interactions, further modulating the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
2-oxo-2-(2,3,4,5,6-pentafluorophenyl)acetic acid: A closely related compound with similar properties and applications.
2,3,4,5,6-Pentafluorophenylacetic acid: Another fluorinated compound used in organic synthesis and research.
Uniqueness
2-oxo-2-(pentafluorophenyl)acetic acid stands out due to its unique combination of a pentafluorophenyl group and an oxoacetic acid moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable tool in various scientific disciplines .
Properties
Molecular Formula |
C8HF5O3 |
|---|---|
Molecular Weight |
240.08 g/mol |
IUPAC Name |
2-oxo-2-(2,3,4,5,6-pentafluorophenyl)acetic acid |
InChI |
InChI=1S/C8HF5O3/c9-2-1(7(14)8(15)16)3(10)5(12)6(13)4(2)11/h(H,15,16) |
InChI Key |
LSBXSIGZDLYSIY-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)C(=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B13536988.png)


![N-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]acetamide](/img/structure/B13537004.png)



